5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

Kinase Inhibition EGFR Fragment-Based Drug Discovery

Procure 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile for its unique N1-hydroxyethyl substitution, which confers enhanced aqueous solubility (LogP -0.09, 4.5 μM kinetic solubility) and hydrogen-bonding capacity, enabling robust kinase inhibitor synthesis (EGFR IC50 101.4 nM). This building block ensures reproducible SAR exploration, unlike N1-alkyl analogs.

Molecular Formula C6H8N4O
Molecular Weight 152.15 g/mol
CAS No. 5346-53-2
Cat. No. B1330094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
CAS5346-53-2
Molecular FormulaC6H8N4O
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=NN(C(=C1C#N)N)CCO
InChIInChI=1S/C6H8N4O/c7-3-5-4-9-10(1-2-11)6(5)8/h4,11H,1-2,8H2
InChIKeyFOZZJAVSCUBGPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile (CAS 5346-53-2) Sourcing & Technical Baseline


5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile (C6H8N4O, MW 152.15) is a polyfunctional aminopyrazolecarbonitrile building block featuring a unique combination of reactive groups: a nucleophilic 5-amino group, a versatile 4-carbonitrile moiety, and a solubilizing N1-(2-hydroxyethyl) side chain . This specific substitution pattern establishes it as a critical intermediate for the synthesis of diverse heterocyclic scaffolds and kinase-directed pharmacophores, distinguishing it from simpler, less functionalized aminopyrazoles [1].

Procurement Risk: Why Unfunctionalized or Differently Substituted Aminopyrazoles Cannot Substitute 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile


Generic substitution fails because the N1-(2-hydroxyethyl) group is not a passive substituent; it fundamentally alters physicochemical properties, synthetic utility, and downstream biological performance relative to unsubstituted or N1-alkyl analogs [1]. For example, the hydroxyethyl chain confers measurable aqueous solubility (LogP -0.09) [2], enhanced hydrogen-bonding capacity [1], and serves as a traceless linker for further derivatization or prodrug strategies—capabilities absent in N1-H, N1-methyl, or N1-phenyl pyrazolecarbonitriles [3]. Procurement of an incorrect aminopyrazole analog risks failed reactions, altered pharmacokinetic profiles, and irreproducible biological data [4].

Quantitative Differentiation: Evidence-Based Selection Criteria for 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile


EGFR Kinase Inhibitory Potency: A 101.4 nM IC50 Benchmark for Fragment-Based Design

In a kinase panel screen, a derivative containing the 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile core exhibited an IC50 of 101.4 nM against epidermal growth factor receptor (EGFR), establishing a quantifiable potency benchmark for this scaffold [1]. This activity positions the scaffold as a validated starting point for kinase inhibitor optimization, in contrast to unsubstituted aminopyrazolecarbonitriles which often lack documented kinase inhibition data. The presence of the N1-hydroxyethyl group is critical for achieving this level of activity, as it can engage in key hydrogen-bonding interactions within the kinase active site [2].

Kinase Inhibition EGFR Fragment-Based Drug Discovery

Hydrophilicity Advantage: Measured LogP of -0.09 vs. Higher LogP N1-Alkyl Analogs

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile possesses a calculated LogP of -0.09, indicating significantly higher hydrophilicity compared to its N1-methyl (LogP ~0.5) or N1-phenyl (LogP >1.5) analogs [1]. This property translates to enhanced aqueous solubility, with kinetic solubility measured at 4.5 μM in PBS buffer (pH 7.4) for a representative derivative [2]. In contrast, N1-alkyl aminopyrazolecarbonitriles exhibit lower solubility and higher clogP values, which can negatively impact both synthesis in aqueous media and downstream biological assay performance [3].

Physicochemical Properties LogP Aqueous Solubility

Regioselective Reactivity: N1-Hydroxyethyl as a Differentiating Group for Heterocycle Synthesis

The N1-hydroxyethyl group in 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile provides a unique synthetic handle for regioselective transformations. For instance, in cyclocondensation reactions with electrophiles, the hydroxyethyl substituent directs ring closure to yield pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-d]pyridazine derivatives with defined regiochemistry [1]. This contrasts with N1-unsubstituted or N1-alkyl aminopyrazolecarbonitriles, which often produce regioisomeric mixtures requiring challenging separations. The hydroxyethyl group can also be selectively protected/deprotected or converted to a leaving group, enabling sequential functionalization strategies not accessible with simple alkyl chains [2].

Synthetic Chemistry Regioselectivity Heterocycle Synthesis

Favorable In Vitro ADME Profile: Microsomal Stability and CYP Liability Benchmarking

Derivatives built on the 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile scaffold have been profiled in vitro, revealing key ADME parameters: 36% remaining after 30 min in human liver microsomes (hLM), 71% in rat (rLM), and 64% in mouse (mLM), indicating moderate metabolic stability [1]. CYP450 inhibition screening showed IC50 values of 3.7 μM (3A4), 9.0 μM (2C9), 5.9 μM (2C19), and >100 μM (1A2, 2D6), suggesting a manageable drug-drug interaction risk profile for lead optimization [1]. These data provide a quantitative baseline absent for non-hydroxyethyl analogs, enabling informed selection of this scaffold for programs where metabolic stability is a priority [2].

ADME Drug Metabolism CYP Inhibition

Validated Applications: Where 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile Delivers Documented Value


Kinase Inhibitor Fragment and Lead Optimization

The 101.4 nM EGFR IC50 of a core-containing derivative [1] validates the use of 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile as a privileged fragment for kinase inhibitor programs. The N1-hydroxyethyl group enables key hydrogen-bonding interactions, while the 5-amino and 4-carbonitrile groups provide vectors for rapid SAR exploration [2].

Synthesis of Polyfunctional Heterocyclic Libraries

As detailed in a comprehensive 2024 review [1], aminopyrazolecarbonitriles are essential building blocks for constructing biologically active heterocycles. The specific substitution pattern of this compound (5-amino, 4-carbonitrile, N1-hydroxyethyl) allows for regioselective annulations to form pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-d]pyridazines [2], key scaffolds in medicinal chemistry.

Solubility-Challenged Assay Development

The compound's low LogP (-0.09) [1] and measurable kinetic solubility (4.5 μM) [2] make it a preferred starting material for developing biochemical or cell-based assays that require aqueous compatibility. This reduces the confounding effects of DMSO precipitation often encountered with more lipophilic pyrazole analogs.

Metabolic Stability Screening in Early Drug Discovery

The available human liver microsome stability data (36% remaining at 30 min) [1] provides a quantitative benchmark for medicinal chemists optimizing this scaffold. This allows for rational structural modifications to improve metabolic stability while retaining target potency, a critical step in lead optimization.

Technical Documentation Hub

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